3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propan-1-amine
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Overview
Description
3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propan-1-amine is a synthetic organic compound that belongs to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propan-1-amine typically involves multiple steps, including the formation of the oxane ring and the introduction of the methoxyphenyl group. Common synthetic routes may include:
Step 1: Formation of the oxane ring through cyclization reactions.
Step 2: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
Step 3: Amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dimethyloxan-4-yl)-3-phenylpropan-1-amine: Lacks the methoxy group, which may affect its chemical properties and reactivity.
3-(2,2-dimethyloxan-4-yl)-3-(2-hydroxyphenyl)propan-1-amine: Contains a hydroxy group instead of a methoxy group, potentially altering its biological activity.
Uniqueness
The presence of both the oxane ring and the methoxyphenyl group in 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propan-1-amine makes it unique compared to similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and application.
Properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-17(2)12-13(9-11-20-17)14(8-10-18)15-6-4-5-7-16(15)19-3/h4-7,13-14H,8-12,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDNSMKWEDSRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCN)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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